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molecular formula C9H8N2O2S B8359365 5-Pyridin-2-ylmethyl-thiazolidine-2,4-dione

5-Pyridin-2-ylmethyl-thiazolidine-2,4-dione

Cat. No. B8359365
M. Wt: 208.24 g/mol
InChI Key: YKIHIGXYXSSARE-UHFFFAOYSA-N
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Patent
US07115624B1

Procedure details

To a solution of 5-pyridin-2-ylmethylene-thiazolidine-2,4-dione (5.0 g, 0.024 mol, prepared in a similar way as described in J. Med. Chem. 41 (10), 1619–1630 (1998)) in tetrahydrofuran (300 ml) was added 10% palladium on carbon (1 g) and the resulting mixture was hydrogenated. After 50 ml of hydrogen was consumed and additional portion of 10% palladium on carbon (5 g) was added and the hydrogenation was continued at 50 psi for 16 h. The mixture was filtered and the filtrate evaporated in vacuo. The residue was subjected to flash column chromatography (1 l silicagel) using a mixture of ethyl acetate/hexane, (1:1) as eluant. Semi pure fractions were collected and the solvent evaporated in vacuo affording 0.8 g (16,%) of 5-pyridin-2-ylmethyl-thiazolidine-2,4-dione as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[C:8]1[S:12][C:11](=[O:13])[NH:10][C:9]1=[O:14]>O1CCCC1.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH:8]1[S:12][C:11](=[O:13])[NH:10][C:9]1=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=C1C(NC(S1)=O)=O
Step Two
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 50 ml of hydrogen was consumed
ADDITION
Type
ADDITION
Details
additional portion of 10% palladium on carbon (5 g) was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate/hexane, (1:1) as eluant
CUSTOM
Type
CUSTOM
Details
Semi pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CC1C(NC(S1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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